molecular formula C27H48O3 B047416 Cholestane-3,5,6-triol CAS No. 115510-05-9

Cholestane-3,5,6-triol

Cat. No. B047416
M. Wt: 420.7 g/mol
InChI Key: YMMFNKXZULYSOQ-MHZASZHRSA-N
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Description

Cholestane-3,5,6-triol is a cholesterol oxidation product that has been studied extensively due to its potential as a biomarker for oxidative stress and as a therapeutic target for various diseases.

Mechanism Of Action

Cholestane-3,5,6-triol exerts its effects through various mechanisms, including the inhibition of NF-κB signaling, the activation of PPARγ, and the inhibition of HMG-CoA reductase. Furthermore, cholestane-3,5,6-triol has been shown to modulate the expression of various genes involved in inflammation, lipid metabolism, and cell proliferation.

Biochemical And Physiological Effects

Cholestane-3,5,6-triol has been shown to have various biochemical and physiological effects, including the inhibition of LDL oxidation, the reduction of atherosclerotic plaque formation, and the inhibition of cancer cell growth. Furthermore, cholestane-3,5,6-triol has been shown to modulate lipid metabolism and glucose homeostasis, making it a potential therapeutic target for metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using cholestane-3,5,6-triol in lab experiments is its stability, as it can be stored for long periods without degradation. Furthermore, cholestane-3,5,6-triol is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using cholestane-3,5,6-triol in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are various future directions for research on cholestane-3,5,6-triol, including the development of novel synthetic methods and the identification of new therapeutic targets. Furthermore, the use of cholestane-3,5,6-triol as a biomarker for oxidative stress and metabolic disorders warrants further investigation. Additionally, the potential use of cholestane-3,5,6-triol as an anti-cancer agent and its effects on cancer cell metabolism require further exploration. Overall, cholestane-3,5,6-triol is a promising compound with various potential applications in biomedical research.

Synthesis Methods

Cholestane-3,5,6-triol can be synthesized through various methods, including enzymatic and chemical oxidation of cholesterol. One of the most commonly used methods is the chemical oxidation of cholesterol using a mixture of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure cholestane-3,5,6-triol.

Scientific Research Applications

Cholestane-3,5,6-triol has been extensively studied in various fields of research, including oxidative stress, cardiovascular diseases, and cancer. It has been shown to be a reliable biomarker for oxidative stress, as its levels increase in response to oxidative stress in vivo and in vitro. Furthermore, cholestane-3,5,6-triol has been shown to have anti-inflammatory and anti-atherogenic effects, making it a potential therapeutic target for cardiovascular diseases. In cancer research, cholestane-3,5,6-triol has been shown to inhibit cancer cell growth and induce apoptosis, suggesting its potential as an anti-cancer agent.

properties

CAS RN

115510-05-9

Product Name

Cholestane-3,5,6-triol

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1

InChI Key

YMMFNKXZULYSOQ-MHZASZHRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

synonyms

5alpha-cholestane-3beta,5,6beta-triol
cholestane-3 beta,5 alpha,6 beta-triol
cholestane-3,5,6-triol
cholestane-3,5,6-triol, (3beta)-isomer
cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer
cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer
cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer
cholestane-3,5,6-triol, (3beta, 6beta)-isome

Origin of Product

United States

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